molecular formula C9H15N3 B13531484 (4-Methyl-6-propylpyrimidin-2-yl)methanamine

(4-Methyl-6-propylpyrimidin-2-yl)methanamine

Cat. No.: B13531484
M. Wt: 165.24 g/mol
InChI Key: RKGPHMUTBSGTOG-UHFFFAOYSA-N
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Description

(4-Methyl-6-propylpyrimidin-2-yl)methanamine is a chemical compound with the molecular formula C9H15N3 It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-6-propylpyrimidin-2-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methyl-6-propylpyrimidine.

    Alkylation: The pyrimidine ring is alkylated using appropriate alkylating agents under controlled conditions to introduce the methyl and propyl groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, including halides, amines, and alcohols.

**Major

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

(4-methyl-6-propylpyrimidin-2-yl)methanamine

InChI

InChI=1S/C9H15N3/c1-3-4-8-5-7(2)11-9(6-10)12-8/h5H,3-4,6,10H2,1-2H3

InChI Key

RKGPHMUTBSGTOG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC(=C1)C)CN

Origin of Product

United States

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